

Commercial Suppliers and Availability of (13C2,15N)Glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (~13-C_2,~15-N)Glycine

Cat. No.: B136935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (13C2,15N)Glycine, a stable isotope-labeled amino acid crucial for a variety of research applications. The guide details commercial suppliers, product specifications, and key applications, including detailed experimental protocols for its use in quantitative proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability and Supplier Specifications

(13C2,15N)Glycine is readily available from several reputable commercial suppliers that specialize in stable isotope-labeled compounds. These products are intended for research use only. The isotopic enrichment and chemical purity of the available (13C2,15N)Glycine are consistently high across major suppliers, ensuring reliability and reproducibility in experimental setups. The compound is typically supplied as a solid.

Below is a summary of offerings from prominent suppliers. Please note that pricing is subject to change and may vary based on institutional agreements and quantity.

Supplier	Product Number	Isotopic Purity	Chemical Purity	Available Quantities
Sigma-Aldrich	489522	99 atom % ^{13}C , 98 atom % ^{15}N	$\geq 99\%$ (CP)	500 mg, 1 g
Cambridge Isotope Laboratories, Inc.	CNLM-1673-H (as part of a kit)	99% ^{13}C , 99% ^{15}N	$\geq 98\%$	Varies with kit
MedchemExpress	HY-114538S	Not specified	Not specified	5 mg
LGC Standards	TRC-G615993	$>95\%$	Not specified	2.5 mg, 250 mg
US Biological Life Sciences	G4015- $^{13}\text{C}_2.15\text{N}$	99 atom % ^{13}C , 98 atom % ^{15}N	Highly Purified	2.5 mg

Key Applications and Experimental Protocols

($^{13}\text{C}_2,^{15}\text{N}$)Glycine is a versatile tool in modern research, primarily utilized as a tracer in metabolic studies and as an internal standard for quantitative analysis.^[1] Its incorporation into proteins and metabolites allows for precise tracking and quantification using mass spectrometry (MS) and NMR spectroscopy.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations. It involves the metabolic incorporation of "heavy" amino acids, such as ($^{13}\text{C}_2,^{15}\text{N}$)Glycine, into the proteome of one cell population, which is then compared to a "light" population grown with the natural amino acid.

- Cell Culture and Labeling:
 - Culture two populations of cells in parallel. For the "heavy" population, use a specially formulated SILAC medium that lacks the amino acid to be labeled (in this case, glycine)

and supplement it with (13C2,15N)Glycine. For the "light" population, use the same base medium supplemented with natural glycine.

- Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Protein Extraction and Quantification:
 - Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Quantify the total protein concentration in each lysate using a standard protein assay, such as the BCA assay.
- Sample Pooling and Protein Digestion:
 - Mix equal amounts of protein from the "heavy" and "light" lysates.
 - Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT) and then alkylate the cysteine residues with iodoacetamide (IAA).
 - Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be performed either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).
- Peptide Cleanup and Fractionation:
 - Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.
 - For complex samples, it is advisable to fractionate the peptides to reduce sample complexity and improve proteome coverage. This can be achieved using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
- LC-MS/MS Analysis:
 - Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The "heavy" and "light" peptide pairs will co-elute from

the chromatography column.

- The mass spectrometer will detect the mass difference between the heavy and light peptides, and the ratio of their peak intensities corresponds to the relative abundance of the protein from which they were derived.
- Data Analysis:
 - Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the heavy-to-light ratios. This data is then used to determine the relative abundance of the identified proteins between the two experimental conditions.

Biomolecular NMR Spectroscopy

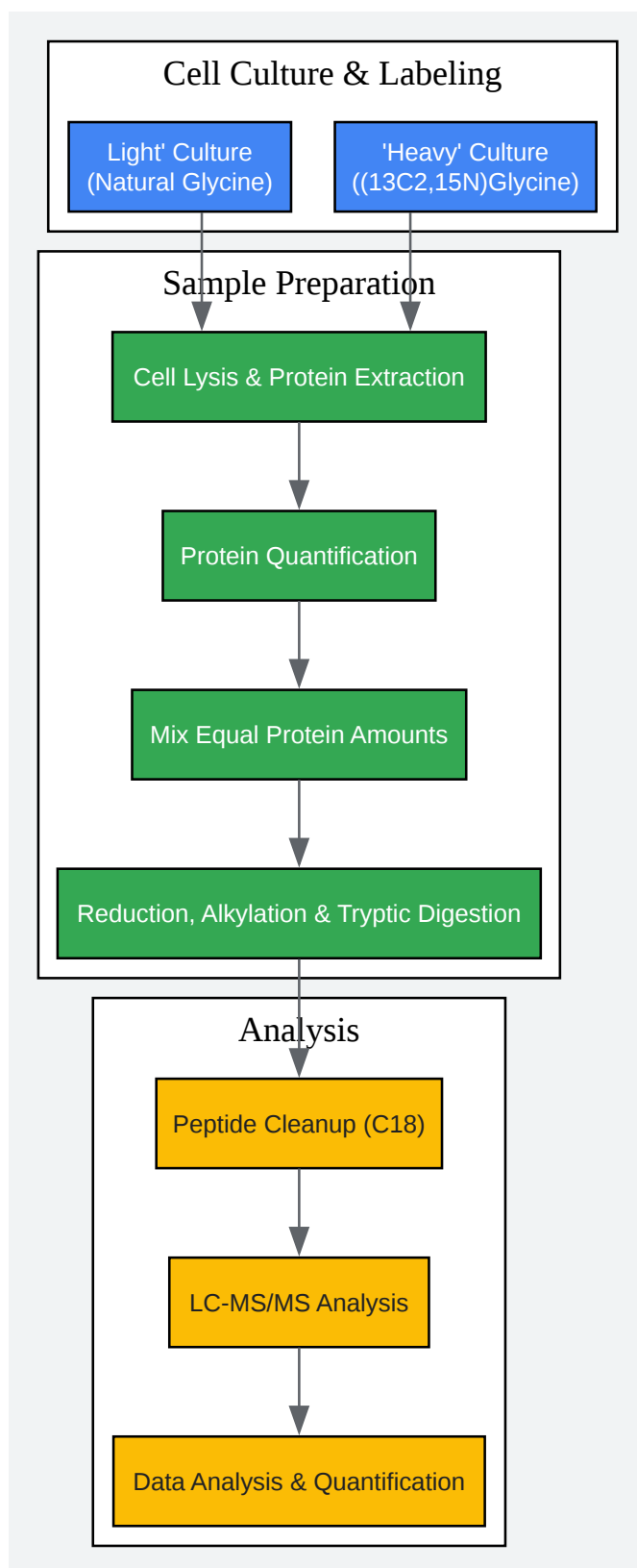
(^{13}C , ^{15}N)Glycine is used in NMR spectroscopy to aid in the structural and dynamic analysis of proteins and peptides. The incorporation of ^{15}N and ^{13}C isotopes provides additional nuclear spins that can be exploited in multidimensional NMR experiments to resolve spectral overlap and facilitate resonance assignment.

- Expression and Purification of Labeled Protein:
 - Express the protein of interest in a suitable expression system (e.g., *E. coli*) using a minimal medium supplemented with (^{13}C , ^{15}N)Glycine and other necessary nutrients.
 - Purify the isotopically labeled protein to a high degree of homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
- Sample Concentration and Buffer Exchange:
 - Concentrate the purified protein to the desired concentration for NMR analysis, typically in the range of 0.1 to 1 mM.
 - Exchange the protein into a suitable NMR buffer. The buffer should have a well-defined pH, low ionic strength, and be free of any components that might interfere with the NMR measurements. A common choice is a phosphate or Tris buffer.
- Preparation of the Final NMR Sample:

- Dissolve the concentrated, buffer-exchanged protein in the final NMR buffer, which is typically composed of 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the NMR spectrometer.
- Add a small amount of a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to a final concentration of approximately 0.1 mM.
- Transfer the final sample to a high-quality NMR tube.
- NMR Data Acquisition:
 - Acquire NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
 - Perform a series of multidimensional NMR experiments, such as 1H-15N HSQC, to correlate the chemical shifts of the backbone amide protons and nitrogen atoms. The presence of the 13C label in glycine can be further exploited in triple-resonance experiments (e.g., HNCA, HN(CO)CA) to aid in the sequential assignment of the protein backbone.

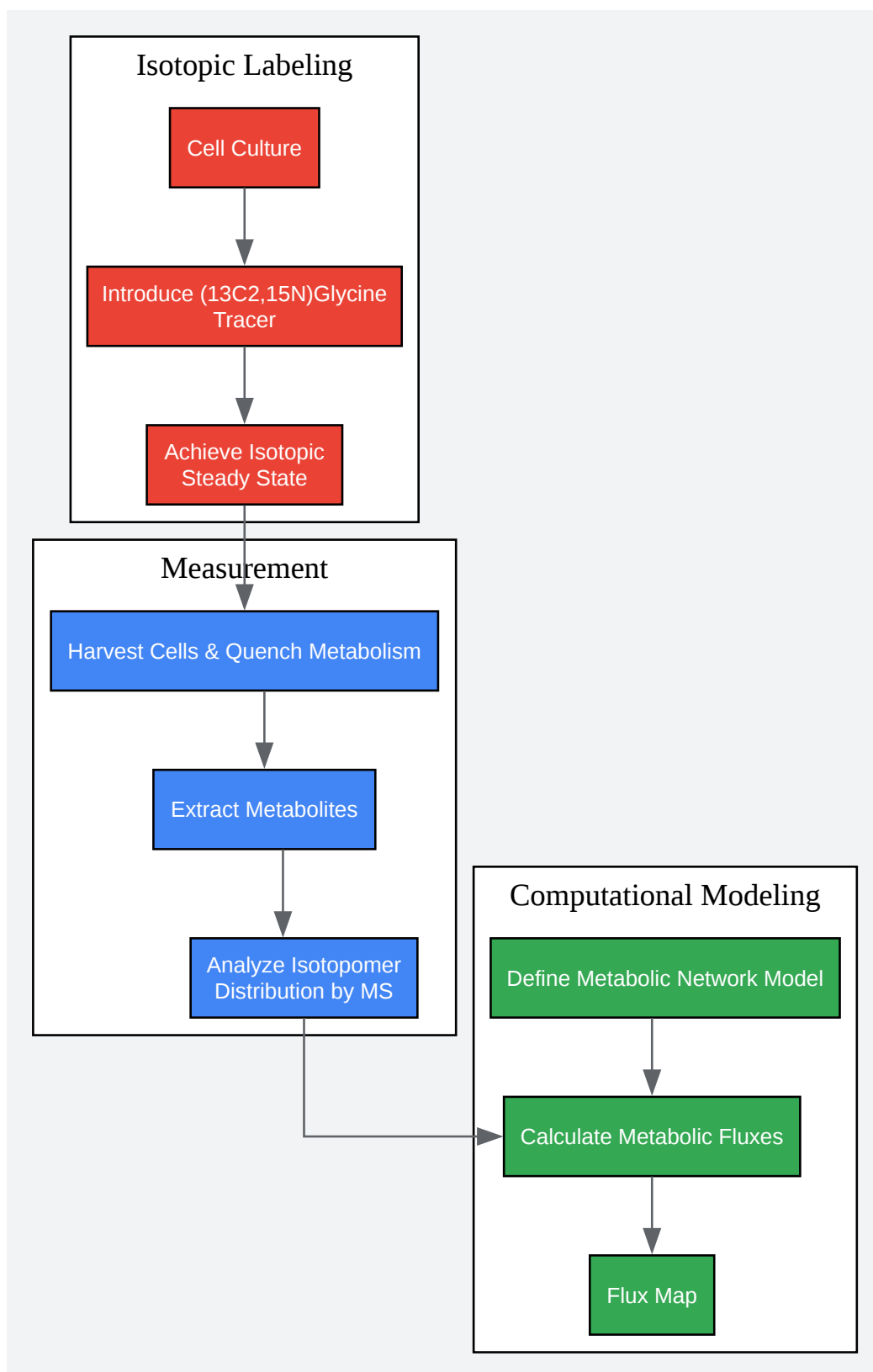
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of (13C2,15N)Glycine.



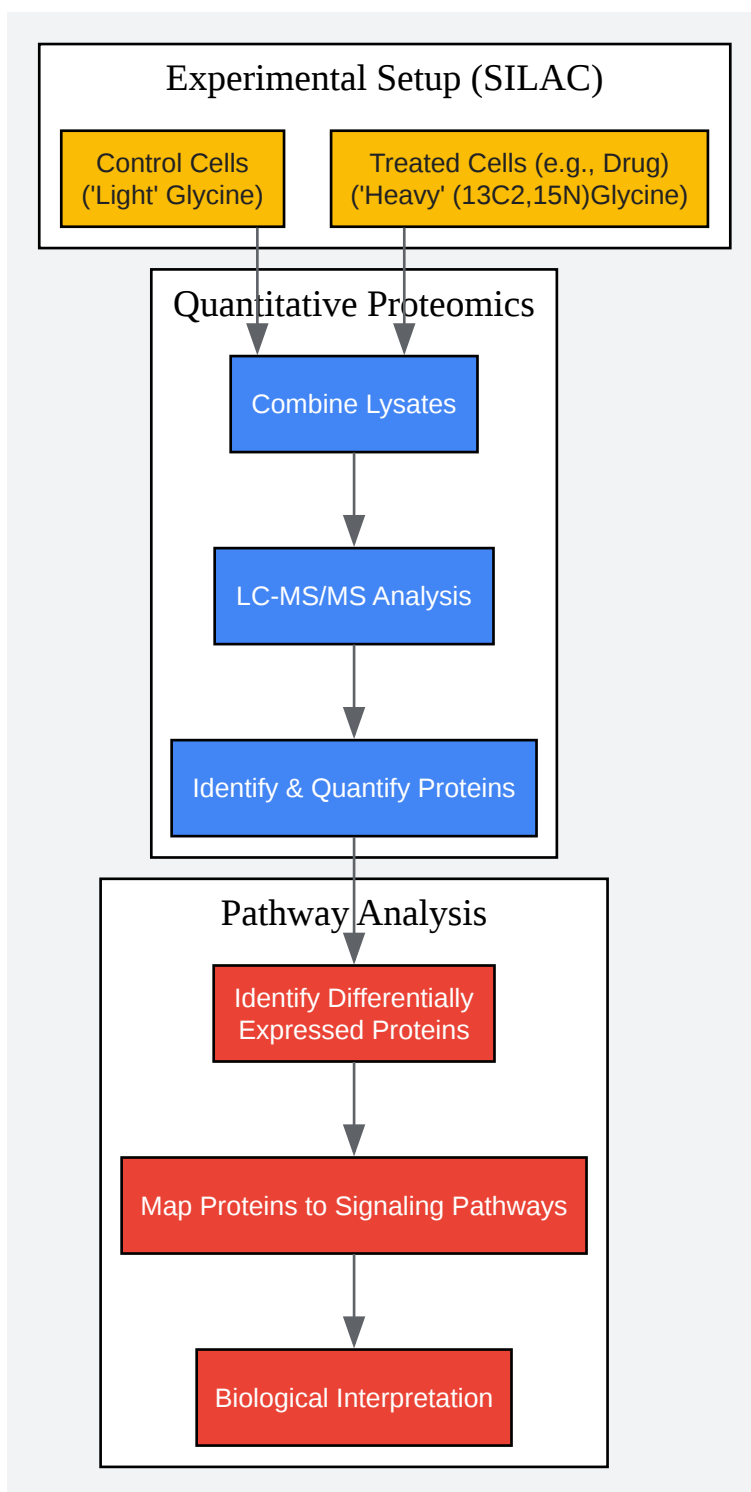
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SILAC Experimental Workflow



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Metabolic Flux Analysis (MFA) Workflow



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Signaling Pathway Analysis using SILAC

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References

- 1. benchchem.com [benchchem.com]
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